molecular formula C16H25NO4 B3025395 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 98661-43-9

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No.: B3025395
CAS No.: 98661-43-9
M. Wt: 295.37 g/mol
InChI Key: DLPCTIQNIDHILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been synthesized through a process involving ring closure of the corresponding amide by the Bischler-Napieralski method. This synthesis led to the creation of derivatives such as 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline and 2-(arylhydrazono)pyrrolo[2,1-a]isoquinoline-1-carbonitriles, which have been characterized by analytical and spectroscopic data, including X-ray crystallography in some cases (Awad et al., 2001).

Routes to Fused Isoquinolines

  • The compound and its derivatives have been used in the synthesis of fused isoquinolines. For example, the treatment of this compound with hydrazonoyl halides led to the formation of 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones, which are significant in the field of organic chemistry (Awad et al., 2002).

Annelation to Form Hydroxyindolo- and Hydroxybenzindoloisoquinoline Derivatives

  • The compound has been used in the annelation of drotaverine, a spasmolytic drug, by p-quinones to form hydroxyindolo- and hydroxybenzindoloisoquinoline derivatives. These derivatives have been characterized and their structures established, including through X-ray diffraction analysis (Ukhin et al., 2005).

Comparative Inotropic Effects

  • Derivatives of this compound have been studied for their inotropic effects on the heart. Compounds like 1,3- bis -(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane demonstrated two-phase inotropic effects, which could be due to influences on [Ca2+] concentration through blocking of cardiomyocyte Na+ and Ca2+ channels (Khushmatov et al., 2020).

Properties

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-3-20-14-7-11-5-6-17-16(12(9-18)10-19)13(11)8-15(14)21-4-2/h7-8,12,16-19H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPCTIQNIDHILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C(CO)CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546965
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98661-43-9
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 3
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 4
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 5
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 6
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.